2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with bromophenyl, carbamoyl, and sulfanyl groups, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-bromophenyl isocyanate with a suitable sulfanyl compound under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires catalysts such as palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetonitrile: A simpler compound with a bromophenyl group and a nitrile group.
4-Bromophenylcarbamic acid: Contains a bromophenyl group and a carbamic acid group.
4-Bromophenylsulfanylacetic acid: Features a bromophenyl group and a sulfanylacetic acid group.
Uniqueness
2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H20BrN3O2S |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
2-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C22H20BrN3O2S/c1-14-12-15(2)24-22(20(14)21(28)26-17-6-4-3-5-7-17)29-13-19(27)25-18-10-8-16(23)9-11-18/h3-12H,13H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
WJOSLCNIMKUIGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC2=CC=CC=C2)SCC(=O)NC3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.